![molecular formula C9H6F3IN2O2S B1369808 N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 868692-62-0](/img/structure/B1369808.png)
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide
Overview
Description
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound with the empirical formula C9H6O2N2S1F3I1 . Its molecular weight is 390.12 . It is also known by the synonym 4-Cyano-2-iodo-N-methylsulfonyl-5-(trifluoromethyl)aniline .
Molecular Structure Analysis
The SMILES string for this compound isIc1c(cc(c(c1)C#N)C(F)(F)F)NS(=O)C
. The InChI is InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2
. These strings provide a textual representation of the compound’s molecular structure.
Scientific Research Applications
Antidiarrheal Research
CFTRinh-172 acts as an antidiarrheal agent in animals by leading to rapid, reversible, and voltage-independent inhibition of CFTR. It may be a useful tool to study animal models of cystic fibrosis and intestinal fluid loss in cholera and other secretory diarrheas .
3. Secretory Diarrheas and Polycystic Kidney Disease Inhibition of the CFTR chloride channel by CFTRinh-172 has been suggested to be of pharmacological interest in the treatment of secretory diarrheas and polycystic kidney disease .
Laboratory Research Tool
CFTRinh-172 is widely used in laboratories to investigate the mechanisms underlying CFTR gating, which is crucial for understanding cystic fibrosis at a molecular level .
Structural Analysis
Studies have provided a structural understanding of CFTRinh-172’s mode of action, clarifying its dual inhibitory role as both a pore blocker and gating modulator .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide are currently unknown. This compound is a unique chemical provided to early discovery researchers .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects .
properties
IUPAC Name |
N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCQEKLESGZXKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610672 | |
Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide | |
CAS RN |
868692-62-0 | |
Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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